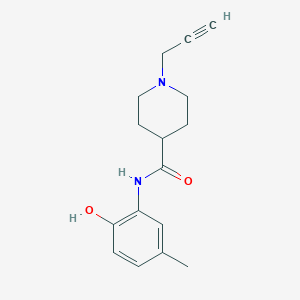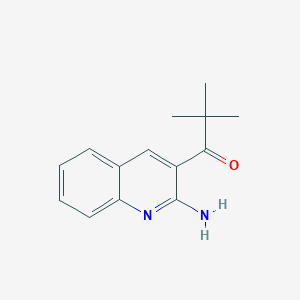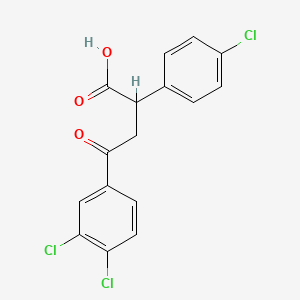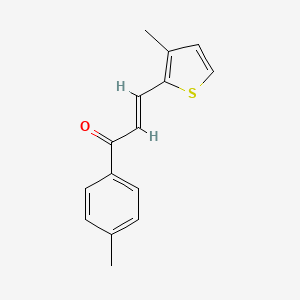
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as HPP-4, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is not fully understood, but it is thought to act on the dopaminergic system in the brain. N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to increase the expression of tyrosine hydroxylase, an enzyme involved in the synthesis of dopamine, in the substantia nigra of mice. This suggests that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may increase dopamine levels in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. One study found that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide increases the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This suggests that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide may have neuroprotective effects. N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has also been shown to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is that it is relatively easy to synthesize, which makes it a useful tool for studying the dopaminergic system in the brain. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret some of the results from studies using N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
将来の方向性
There are a number of future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to determine the optimal dosage and administration route for N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in this context. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine the mechanism of action of N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in this context and to determine whether it is effective in animal models of these diseases. Finally, N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide could be used as a tool for studying the dopaminergic system in the brain, particularly in the context of Parkinson's disease.
合成法
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is synthesized through a multistep process starting with the reaction of 2-hydroxy-5-methylbenzoic acid with propargyl bromide to produce 2-hydroxy-5-methylphenyl)prop-2-yn-1-ylbenzoate. This intermediate is then reacted with piperidine-4-carboxylic acid to produce N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. The final product is purified through recrystallization.
科学的研究の応用
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. One study found that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has neuroprotective effects in a mouse model of Parkinson's disease, suggesting that it may be a potential treatment for this condition. Another study found that N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-3-8-18-9-6-13(7-10-18)16(20)17-14-11-12(2)4-5-15(14)19/h1,4-5,11,13,19H,6-10H2,2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVUSNVFLOJREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-5-methylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2920901.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)



![N-[1-(4-Chlorophenyl)pyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2920908.png)
![N-benzyl-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2920910.png)




![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)
![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)